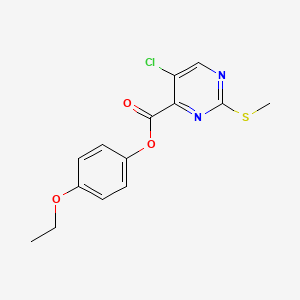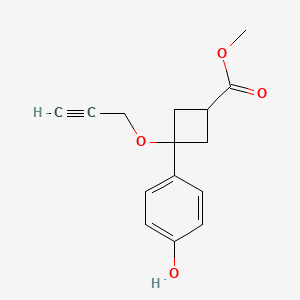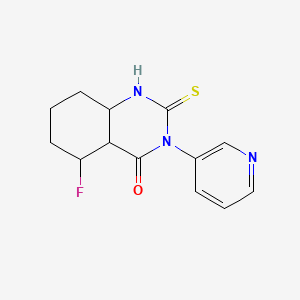
5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, also known as FPQ, is a synthetic compound that has been studied for its potential use in various scientific research applications. This molecule belongs to the quinazoline family and has been found to exhibit interesting biochemical and physiological effects. Additionally, we will explore the scientific research applications of FPQ and list future directions for further research.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with various cellular targets. 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to bind to the ATP-binding site of topoisomerase II, thereby inhibiting its activity. Additionally, 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to induce the expression of pro-apoptotic proteins such as Bax and Bad, while downregulating the expression of anti-apoptotic proteins such as Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the activity of various kinases such as Akt and ERK, which are involved in cell proliferation and survival. Additionally, 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in epigenetic regulation. This inhibition leads to the accumulation of acetylated histones, which can result in changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in lab experiments is its potency. 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to exhibit potent anti-cancer activity at low concentrations. Additionally, 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to be relatively stable in various solvents, which makes it easy to handle in lab experiments. However, one of the limitations of using 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in lab experiments is its low solubility in water. This can make it difficult to administer 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one to cells in vitro.
Direcciones Futuras
There are several future directions for further research on 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one. One area of research is in the development of more potent analogs of 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one. Additionally, further studies are needed to elucidate the mechanism of action of 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in cancer cells. It would also be interesting to explore the potential use of 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in combination with other anti-cancer agents. Finally, further studies are needed to determine the toxicity and pharmacokinetics of 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one in vivo.
Métodos De Síntesis
The synthesis of 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves the reaction of 3-amino-pyridine-2-thiol with 5-fluoroisatoic anhydride in the presence of a base. The resulting product is then subjected to cyclization with 1,3-dibromo-5,5-dimethylhydantoin in the presence of a catalyst. The final product is obtained after purification using column chromatography. This method has been reported to yield 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one with a purity of over 95%.
Aplicaciones Científicas De Investigación
5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, 5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Propiedades
IUPAC Name |
5-fluoro-3-pyridin-3-yl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS/c14-9-4-1-5-10-11(9)12(18)17(13(19)16-10)8-3-2-6-15-7-8/h2-3,6-7,9-11H,1,4-5H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKHGPGYWOKBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1)F)C(=O)N(C(=S)N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(pyridin-3-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

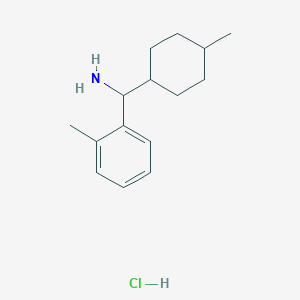
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide](/img/structure/B2818602.png)


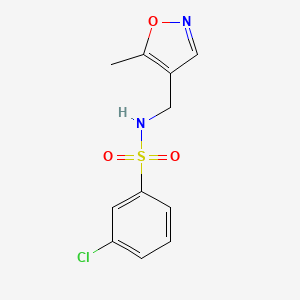


![2-Chloro-3-[(2,6-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2818614.png)

![ethyl 3-(4-fluorophenyl)-2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2818616.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2818618.png)
![[2-(2-methoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2818619.png)
